molecular formula C23H20N2O3S B2384378 6-ethoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine CAS No. 899356-23-1

6-ethoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2384378
M. Wt: 404.48
InChI Key: LUIHRXADJBFUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound is part of a series of new 3-(phenylsulfonyl)quinoline derivatives synthesized for the treatment of CNS disorders . The synthesis involves the introduction of a tertiary nitrogen atom (dimethylamine or piperazine fragment) in the 8-position and a secondary nitrogen (methylamine fragment) or hydrogen in the 4-position . Other methods for the synthesis of phenols could potentially be adapted for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is similar to other 3-(phenylsulfonyl)quinoline derivatives. The antagonist activity of these compounds with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with hydrazine hydrate to form pyrazolo[3,4-b]quinolines derivatives . It can also react with acetonitrile dimer or malononitrile dimer to yield benzo[b][1,8]-naphthyridine derivatives .

Scientific Research Applications

Green Chemistry in Synthesis

N. Poomathi et al. (2015) explored an environmentally friendly approach for synthesizing novel pyrimidine-diones and pyrazol-amines via isatin ring-opening followed by annulation, highlighting the method's high regioselectivity, excellent yield, and simplicity. This research demonstrates the compound's role in facilitating reactions under green chemistry principles, emphasizing sustainability in chemical synthesis (Poomathi et al., 2015).

Synthesis of Metabolites

M. Mizuno and colleagues (2006) detailed efficient synthesis methods for metabolites of a specific quinoline derivative, showcasing the use of methanesulfonyl as a protective group to achieve high yields. This work illustrates the compound's utility in synthesizing complex molecules, potentially useful in drug discovery and development processes (Mizuno et al., 2006).

Anti-Proliferation Agents

A study by Toshiyuki Shimizu et al. (2004) on diphenylamine derivatives as FGF-R2 autophosphorylation inhibitors highlights the potential of such compounds in cancer therapy. The research demonstrates improved solubility and metabolic stability of these derivatives, with significant effects on tumor volume reduction when administered orally (Shimizu et al., 2004).

Diuretic Activity Studies

A. Husain et al. (2016) synthesized a new class of diuretic agents showing excellent in vivo activity, better than reference drugs. This underscores the compound's application in creating therapeutic agents with potential benefits in treating conditions requiring diuresis (Husain et al., 2016).

Molecular Design and Synthesis

K. Nicolaou et al. (1992) discussed the molecular design and synthesis of enediynes related to dynemicin A, highlighting the role of [(arylsulfonyl)ethoxy]carbonyl groups in triggering Bergman cycloaromatization. This research showcases the compound's significance in designing molecules with potential DNA-cleaving and cytotoxic properties (Nicolaou et al., 1992).

Antibacterial Studies

Research by B. Garudachari et al. (2014) on trifluoromethyl quinoline derivatives demonstrated significant antimicrobial activity, suggesting the potential of such compounds in developing new antibacterial and antituberculosis agents (Garudachari et al., 2014).

Future Directions

The compound is part of ongoing research and development of new high-efficacy drugs based on 5-HT6 receptor antagonists for the treatment of CNS disorders . Future research may focus on optimizing the synthesis process and exploring the compound’s potential in various applications including drug discovery, organic synthesis, and material science.

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-2-28-18-13-14-21-20(15-18)23(25-17-9-5-3-6-10-17)22(16-24-21)29(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHRXADJBFUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

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